molecular formula C13H13N3O3S2 B2484721 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid CAS No. 1286722-09-5

4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid

Cat. No.: B2484721
CAS No.: 1286722-09-5
M. Wt: 323.39
InChI Key: HSPUQDFSADRGQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is a complex organic compound that features a thiophene ring, a pyridazine ring, and a butanoic acid moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid typically involves multiple steps, starting with the formation of the thiophene and pyridazine rings. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The pyridazine ring can be synthesized through various cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

Once the core structures are formed, the thiophene-2-carboxamido group is introduced via amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine. The final step involves the formation of the thioether linkage between the pyridazine and butanoic acid moieties, often achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted thiophene and pyridazine derivatives.

Scientific Research Applications

4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-(Thiophene-2-carboxamido)pyridazin-3-yl)thio)butanoic acid is unique due to its combination of a thiophene ring, a pyridazine ring, and a butanoic acid moiety. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

4-[6-(thiophene-2-carbonylamino)pyridazin-3-yl]sulfanylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c17-12(18)4-2-8-21-11-6-5-10(15-16-11)14-13(19)9-3-1-7-20-9/h1,3,5-7H,2,4,8H2,(H,17,18)(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSPUQDFSADRGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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